![molecular formula C13H11N3O2S B5525802 2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(3-Isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone is a compound within the quinazolinone class, known for a wide range of biological activities. The quinazolinone nucleus is a key structural feature in many pharmacologically active compounds, contributing to their diverse therapeutic potentials.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves lithiation, where compounds like 3-amino-2-methyl-4(3H)-quinazolinone are doubly lithiated on nitrogen and in the 2-methyl group, reacting with various electrophiles to yield 2-substituted derivatives (Smith et al., 1996). Additionally, N- and S-alkylated 4(3H)-quinazolinone derivatives can be synthesized from 3-amino-2(1H)-thioxo-4(3H)-quinazolinone through reactions with selected chloroformates, leading to diverse chemical structures depending on the reaction conditions (Nawrocka, 2009).

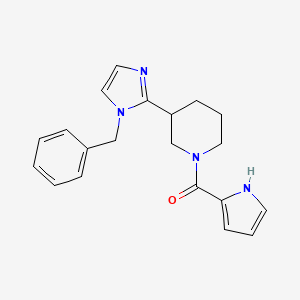

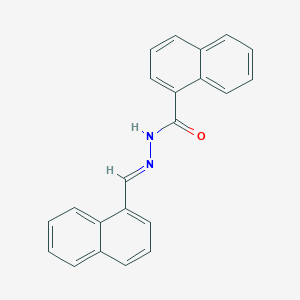

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of various substituents on this nucleus, including thio, methyl, and isoxazolylmethyl groups, plays a significant role in determining the compound's reactivity and biological activity.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including reactions with electrophiles, lithiation, and subsequent reactions with different reagents to form a wide range of substituted derivatives. These reactions are influenced by the nature of substituents and the reaction conditions, leading to diverse quinazolinone derivatives with varied properties (Smith et al., 1996).

Aplicaciones Científicas De Investigación

Antitumor Potential

Quinazolinone derivatives, including compounds structurally similar to 2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone, have been explored for their antitumor activity. Barakat et al. (2007) synthesized a novel series of quinazolinone derivatives demonstrating in vitro antitumor activity against Ehrlich Ascites Carcinoma cells, highlighting the significance of the thioxo group in enhancing biological activity (Barakat, Ghorab, Saker, & Mahmoud M. Abd Rabo, 2007).

Corrosion Inhibition

Errahmany et al. (2020) investigated novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their research revealed that these compounds significantly prevent corrosion, showcasing their efficiency through electrochemical methods, surface analysis, and theoretical studies. This application suggests the potential of quinazolinone derivatives in industrial maintenance and protection against metal corrosion (Errahmany et al., 2020).

Synthesis of Biologically Active Derivatives

Ammar et al. (2011) described the synthesis of biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride, leading to compounds with antimicrobial activities. This demonstrates the versatility of quinazolinone frameworks in generating new molecules with potential as therapeutic agents (Ammar, Y. A. Mohamed, A. El‐Sharief, M. El-Gaby, & S. Abbas, 2011).

Analgesic Activity

Osarodion (2023) synthesized compounds based on the 4(3H)-quinazolinone structure, including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related molecules, demonstrating significant analgesic activity in vitro. This research contributes to the development of new pain management options, emphasizing the therapeutic potential of quinazolinone derivatives (Osarumwense Peter Osarodion, 2023).

Propiedades

IUPAC Name |

3-methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-16-12(17)10-4-2-3-5-11(10)14-13(16)19-8-9-6-7-18-15-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFHNCRFLFSDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)

![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)